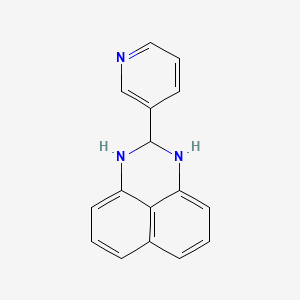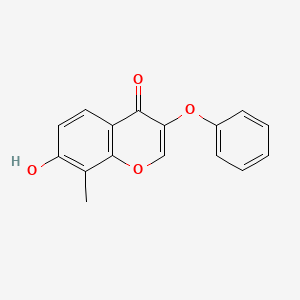
3-(2-(Diethylamino)ethyl)-3-phenyl-1-piperidino-2-indolinone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(Diethylamino)ethyl)-3-phenyl-1-piperidino-2-indolinone hydrochloride: is a chemical compound with the following properties:
Molecular Formula: CHNO • (HCl)
Molecular Weight: 288.77 g/mol
IUPAC Name: 2-(diethylamino)ethyl 3-amino-4-hydroxybenzoate hydrochloride
準備方法
Synthetic Routes:: The synthetic route to prepare this compound involves the reaction of 3-amino-4-hydroxybenzoic acid with 2-(diethylamino)ethylamine. The resulting product undergoes cyclization to form the indolinone ring. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Reaction Conditions::Starting Materials: 3-amino-4-hydroxybenzoic acid, 2-(diethylamino)ethylamine
Cyclization Reaction: Acid-catalyzed cyclization
Hydrochloride Formation: Treatment with hydrochloric acid
Industrial Production:: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. specific industrial methods may vary depending on the manufacturer.
化学反応の分析
反応::
酸化: フェノール基の存在により、酸化反応を起こす可能性があります。
置換: アミノ基は求核置換反応に関与することができます。
還元: カルボニル基の還元が起こる可能性があります。
酸化: 過マンガン酸カリウム (KMnO) などの酸化剤。
置換: アルキル化剤 (例:ハロアルカン)。
還元: 水素化ホウ素ナトリウム (NaBH) などの還元剤。
- 酸化: キノン誘導体の形成。
- 置換: アルキル化またはアシル化誘導体。
- 還元: 対応するアルコールの形成。
4. 科学研究への応用
この化合物は、さまざまな分野で応用されています。
化学: 有機合成における構成要素として使用されます。
生物学: 潜在的な生物活性について調査されています。
医学: 薬理作用について研究されています。
産業: 他の化合物の製造における中間体として役立つ可能性があります。
科学的研究の応用
This compound finds applications in various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activity.
Medicine: Studied for its pharmacological effects.
Industry: May serve as an intermediate in the production of other compounds.
作用機序
作用機序はコンテキスト依存性であり、特定の分子標的との相互作用を含む可能性があります。その正確な効果を解明するには、さらなる研究が必要です。
6. 類似の化合物との比較
3-(2-(ジエチルアミノ)エチル)-3-フェニル-1-ピペリジノ-2-インドリノン塩酸塩 は、その特定の構造により独自のものですが、ジコフォル (C14H9Cl5O) , エタンチオール、2-(ジエチルアミノ)- (C6H15NS) , およびエタチジン などの他の化合物と類似性を共有しています。これらの化合物は、異なる用途と作用機序を持つ可能性があります。
類似化合物との比較
While 3-(2-(Diethylamino)ethyl)-3-phenyl-1-piperidino-2-indolinone hydrochloride is unique due to its specific structure, it shares similarities with other compounds such as dicofol (C14H9Cl5O) , ethanethiol, 2-(diethylamino)- (C6H15NS) , and ethacizine . These compounds may have different applications and mechanisms of action.
特性
CAS番号 |
40714-59-8 |
|---|---|
分子式 |
C25H34ClN3O |
分子量 |
428.0 g/mol |
IUPAC名 |
diethyl-[2-(2-oxo-3-phenyl-1-piperidin-1-ylindol-3-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C25H33N3O.ClH/c1-3-26(4-2)20-17-25(21-13-7-5-8-14-21)22-15-9-10-16-23(22)28(24(25)29)27-18-11-6-12-19-27;/h5,7-10,13-16H,3-4,6,11-12,17-20H2,1-2H3;1H |
InChIキー |
YMLUOHSTGNQSKL-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CCC1(C2=CC=CC=C2N(C1=O)N3CCCCC3)C4=CC=CC=C4.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-{(E)-[({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate](/img/structure/B11996615.png)


![Ethyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11996626.png)

![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11996641.png)
![4,4'-Thiobis[2,5-xylenol]](/img/structure/B11996654.png)

![1-(2-Pyridinyl)ethanone [1-(2-pyridinyl)ethylidene]hydrazone](/img/structure/B11996664.png)
![4-hydroxy-N'-[(4-methylphenyl)sulfonyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11996672.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenylacetamide](/img/structure/B11996676.png)


